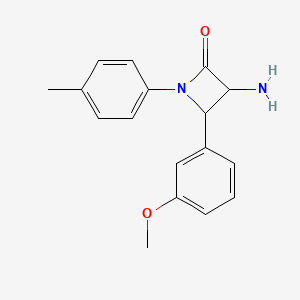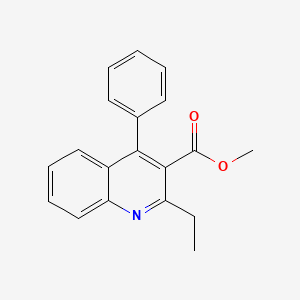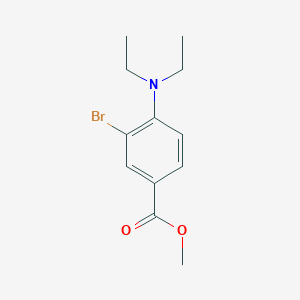
Methyl 3-bromo-4-(diethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-(diethylamino)benzoate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a diethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(diethylamino)benzoate typically involves the bromination of methyl 4-(diethylamino)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-4-(diethylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include substituted benzoates, reduced or oxidized derivatives, and coupled products with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-bromo-4-(diethylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the diethylamino group, leading to different reactivity and applications.
Methyl 3-bromo-4-(dimethylamino)benzoate: Similar but with a dimethylamino group instead of a diethylamino group, affecting its chemical properties and uses.
Uniqueness: Methyl 3-bromo-4-(diethylamino)benzoate is unique due to the presence of both the bromine atom and the diethylamino group on the aromatic ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
1131594-26-7 |
|---|---|
Fórmula molecular |
C12H16BrNO2 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-(diethylamino)benzoate |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
TYWALVJEWDXPJU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



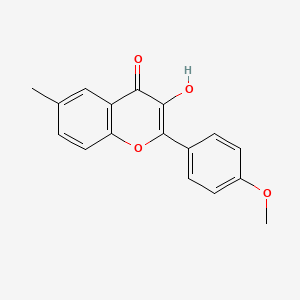
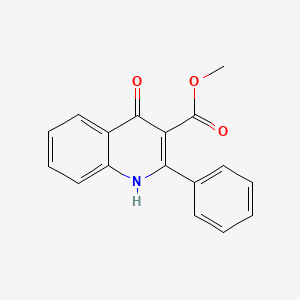
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

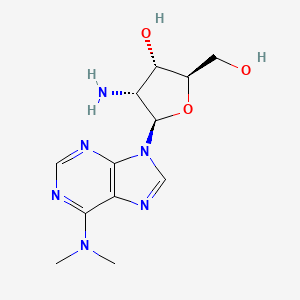
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
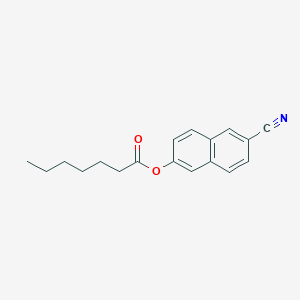

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
